molecular formula C14H8ClNO2 B6378462 4-(4-Chloro-3-cyanophenyl)-2-formylphenol CAS No. 1261898-24-1

4-(4-Chloro-3-cyanophenyl)-2-formylphenol

Cat. No.: B6378462
CAS No.: 1261898-24-1
M. Wt: 257.67 g/mol
InChI Key: IWAUGIHIHDHXKB-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-cyanophenyl)-2-formylphenol is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloro group, a cyano group, and a formyl group attached to a phenol ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-3-cyanophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method starts with the reaction of 4-chloro-3-cyanophenylboronic acid with appropriate reagents to introduce the formyl group. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chloro-3-cyanophenyl)-2-formylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Scientific Research Applications

4-(4-Chloro-3-cyanophenyl)-2-formylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the cyano group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 4-(4-Chloro-3-cyanophenyl)-2-hydroxyphenol
  • 4-(4-Chloro-3-aminophenyl)-2-formylphenol
  • 4-(4-Chloro-3-cyanophenyl)-2-carboxyphenol

Comparison: Compared to its analogs, this compound offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-5-(3-formyl-4-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-13-3-1-9(5-11(13)7-16)10-2-4-14(18)12(6-10)8-17/h1-6,8,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAUGIHIHDHXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685233
Record name 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-24-1
Record name 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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